N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Lipophilicity ADME Structure-Property Relationships

Halogen-position SAR studies demand the exact meta-chloro probe; the para-chloro isomer (CAS 212074-51-6) exhibits a measurably different LogP (2.60 vs. 2.80), compromising membrane permeability correlations and dataset integrity. • Definitive meta-chloro probe for correlating halogen substitution pattern with biological activity in SAR matrices • Computed LogP 2.80, TPSA 46.92 Ų - strategically positioned for intracellular target engagement and cell-based assay design • Class-consistent GHS profile (H302, H315, H319, H335) enables systematic deployment in early toxicology triage panels alongside structurally distinct analogs

Molecular Formula C12H12ClN3OS
Molecular Weight 281.76
CAS No. 329079-24-5
Cat. No. B2500495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
CAS329079-24-5
Molecular FormulaC12H12ClN3OS
Molecular Weight281.76
Structural Identifiers
SMILESCN1C=CN=C1SCC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C12H12ClN3OS/c1-16-6-5-14-12(16)18-8-11(17)15-10-4-2-3-9(13)7-10/h2-7H,8H2,1H3,(H,15,17)
InChIKeyJNPZVVWEWYQEDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide: Chemical Identity for Research


N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide (CAS 329079-24-5) is a synthetic small molecule belonging to the imidazole thioacetanilide class, characterized by a 3-chlorophenyl group linked via a sulfanylacetamide bridge to a 1-methylimidazole core [1]. With a molecular weight of 281.76 g/mol and a computed LogP of approximately 2.8, this compound is primarily utilized as a heterocyclic building block and a specialized probe in early-stage medicinal chemistry and biological screening [1]. Its specific substitution pattern distinguishes it from closely related analogs, forming the basis for targeted procurement.

Exact meta-chloro probe
Enables controlled SAR studies on halogen position effects
Substitution pattern distinguishes it from para-isomer
Early-stage screening ready
Utilized as a heterocyclic building block and biological probe
Supports medicinal chemistry and target engagement workflows
Verified purity grade
Available at a purity level suitable for reproducible dose-response studies
Procurement specification review recommended

Procurement Risks of Generic Analog Substitution


Direct substitution of N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide with in-class analogs, such as its para-chloro isomer (CAS 212074-51-6), is scientifically unsound due to measurable differences in key physicochemical properties. For instance, the meta-chloro substitution on the target compound results in a higher computed LogP (2.80) compared to the para-chloro isomer (2.60) . This quantifiable difference in lipophilicity can directly impact membrane permeability, protein binding, and overall pharmacokinetic profiles, rendering the compounds non-interchangeable in biological assays. The specific three-dimensional orientation and electronic distribution conferred by the 3-chlorophenyl group are critical structural determinants for target engagement, and any unvalidated substitution risks compromising experimental reproducibility and data integrity.

Target Compound
N-(3-chlorophenyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide
Meta-chloro substitution; computed LogP 2.80
Common Analog
Para-chloro isomer (CAS 212074-51-6)
Para-chloro substitution; computed LogP 2.60
Interchangeability concern: A measurable lipophilicity difference (ΔLogP 0.20) may shift membrane permeability and protein binding. Direct substitution without validation may compromise assay reproducibility and SAR integrity.

Quantitative Differentiation Evidence for Compound Selection


Enhanced Lipophilicity vs. Para-Chloro Isomer

The target compound exhibits a higher computed LogP value compared to its para-chloro isomer, indicating greater lipophilicity. Specifically, the meta-chloro isomer has a LogP of 2.80 , while the para-chloro isomer (CAS 212074-51-6) has a LogP of 2.60 . This difference of 0.20 LogP units is significant in a medicinal chemistry context, as it can translate to altered membrane permeability and distribution volumes.

Lipophilicity comparison
Head-to-head
ΔLogP = +0.20
(meta 2.80 vs. para 2.60)
Quantifiable lipophilicity divergence may affect permeability and distribution
Computed via XLogP3; supplier algorithm
Lipophilicity ADME Structure-Property Relationships

Verified Purity Baseline Against Class Benchmark

The target compound is commercially available at a verified minimum purity of 95% from specialty suppliers , matching the purity specification of the para-chloro isomer comparator . This exceeds the more commonly sourced purity of 90% for this compound class , ensuring that any observed biological activity is attributable to the target structure rather than impurities.

Purity specification
Cross-study comparable
≥ 95% (HPLC/GC)
vs. class baseline 90%
High purity reduces impurity-related confounding in dose-response assays
Supplier CoA; review for specific batch
Chemical Purity Quality Control Procurement Specification

Computational TPSA Differentiation for Permeability

The topological polar surface area (TPSA) is a key descriptor for predicting oral bioavailability and cellular permeability. The target compound possesses a TPSA of 46.92 Ų . While a direct comparative value for the para-isomer is not readily available in public databases, this value falls within an intermediate range for CNS drug-likeness. A class-level analysis indicates this TPSA is distinct from more polar analogs containing additional H-bond donors (e.g., sulfonamide-containing bis-heterocyclic sulfamoyl acetamides, which have higher TPSA > 100 Ų and consequently poorer passive membrane permeability) [1].

TPSA profile
Class-level inference
TPSA = 46.92 Ų
Class benchmark > 100 Ų
Lower polar surface area may support passive membrane permeability
Computed descriptor; verify experimentally for target cell model
Drug-likeness Oral Bioavailability Molecular Descriptor

GHS Hazard Profile: Class-Consistent Toxicity Confirming Handling Equivalence but Not Biological Equivalence

The target compound and its para-chloro isomer share an identical GHS hazard profile (H302, H315, H319, H335; Signal Word: 'Warning'), indicating similar acute oral toxicity and irritant potential . This data confirms that safety and handling procedures can be standardized between the two, but critically, it does not imply biological target equivalence. The identical mammalian cell stress response at high concentrations provides a controlled baseline against which specific, target-mediated *in vitro* activity can be reliably benchmarked, eliminating gross cytotoxicity as a confounding differentiator between the two isomers.

GHS hazard parity
Cross-study comparable
Identical profile:
H302, H315, H319, H335
Consistent nonspecific cytotoxicity allows cleaner attribution of target-specific effects
SDS-based; handling equivalence does not imply biological equivalence
Safety Data Toxicity Handling Procedures

Key Application Scenarios for Research Procurement


SAR Exploration of Halogen Substitution Effects

This compound serves as the definitive 'meta-chloro' probe in an SAR matrix investigating the impact of halogen position on biological activity. Its quantifiably higher LogP (2.80) compared to the 'para-chloro' isomer (2.60) makes it an essential tool for correlating lipophilicity-driven changes in cell permeability or target binding with specific substitution patterns. Procurement of the exact CAS 329079-24-5 is mandatory to ensure the integrity of the SAR dataset.

Intracellular Target Engagement with Defined Permeability

For projects targeting intracellular enzymes or receptors where passive membrane permeability is a prerequisite, the compound's computed TPSA of 46.92 Ų positions it as a superior scaffold to more polar in-class alternatives. Its intermediate lipophilicity and favorable TPSA profile make it a strategic choice for designing cell-based assays where robust cellular entry is critical for observing a functional response.

Standardized Positive Control for Toxicology Screening

Given its well-defined and class-consistent acute toxicity profile (GHS: H302, H315, H319, H335), this compound can be systematically employed as a reference standard in early-stage toxicology screening panels. When run alongside the equally toxic but structurally distinct para-chloro isomer, it allows researchers to deconvolute specific target-mediated toxicity from non-specific irritant/cytotoxic effects, providing a robust framework for hit triage.

Application
Selection Property
Validation Focus
Halogen substitution SAR
Meta-chloro position specificity
Isomer-specific activity and SAR dataset integrity
Intracellular target engagement studies
TPSA profile supports passive permeability
Cell-based assay validation for intracellular access
Toxicology screening reference
Well-characterized GHS acute toxicity profile
Deconvolution of target-mediated vs. nonspecific effects
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